![molecular formula C16H19NO3 B2432759 Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate CAS No. 2411304-90-8](/img/structure/B2432759.png)
Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate, also known as MPPC, is a chemical compound that has gained significant attention in scientific research. MPPC is a cyclopentane derivative that has been synthesized using various methods.
作用机制
The mechanism of action of Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate is not yet fully understood. However, it has been suggested that this compound may act by inhibiting the production of pro-inflammatory cytokines, which are involved in the development of inflammation and pain. This compound may also act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, which are involved in the development of inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and painful conditions. This compound has also been found to exhibit anti-tumor effects, making it a potential candidate for the treatment of various types of cancer. Additionally, this compound has been found to regulate glucose metabolism, making it a potential candidate for the treatment of diabetes.
实验室实验的优点和局限性
Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize, making it readily available for use in various experiments. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. This compound is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, this compound has not been extensively studied for its potential toxicity, which may limit its use in some experiments.
未来方向
There are several future directions for the study of Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate. One future direction is the further study of the mechanism of action of this compound. Understanding the mechanism of action of this compound may provide insight into its potential use in the development of new drugs. Another future direction is the further study of the potential toxicity of this compound. Understanding the potential toxicity of this compound is essential for its safe use in various experiments. Additionally, further studies are needed to determine the potential use of this compound in the treatment of various diseases, including cancer and diabetes.
合成方法
Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate can be synthesized using various methods, including the reaction of cyclopentanone with p-nitrophenylhydrazine, followed by reduction with sodium dithionite and reaction with acryloyl chloride. Another method involves the reaction of cyclopentanone with p-nitrophenylhydrazine, followed by reduction with sodium dithionite and reaction with methyl chloroformate. This compound can also be synthesized using the reaction of cyclopentanone with p-nitrophenylhydrazine, followed by reduction with sodium dithionite and reaction with methyl acrylate.
科学研究应用
Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties, making it a potential candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of diabetes, as it has been found to regulate glucose metabolism.
属性
IUPAC Name |
methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-14(18)17-13-8-6-12(7-9-13)16(15(19)20-2)10-4-5-11-16/h3,6-9H,1,4-5,10-11H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZBXRWJUVEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate](/img/structure/B2432676.png)
![5-(Trifluoromethyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-pyridinecarbonitrile](/img/structure/B2432679.png)
![N-mesityl-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2432682.png)
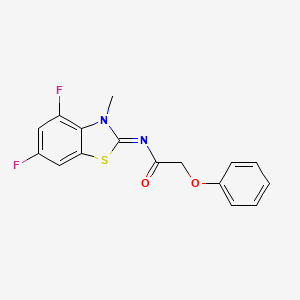
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one](/img/structure/B2432685.png)
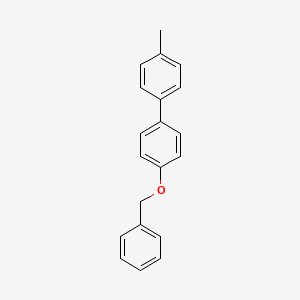
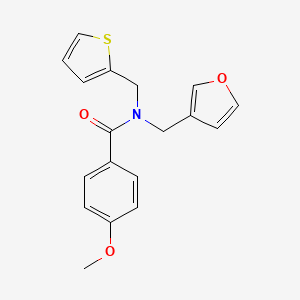
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2432689.png)
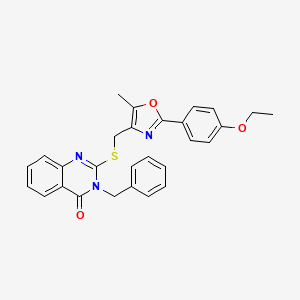
![2-chloro-4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2432691.png)
![N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2432692.png)
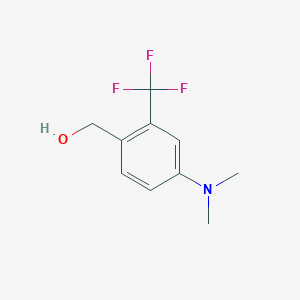
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)
![Spiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2432699.png)